molecular formula C24H19ClN4O B2714678 3-(2-Chloro-7,8-dimethylquinolin-3-yl)-2-(6,8-dimethyl-4-oxo-3,4-dihydroquinazolin-2-yl)prop-2-enenitrile CAS No. 380391-90-2

3-(2-Chloro-7,8-dimethylquinolin-3-yl)-2-(6,8-dimethyl-4-oxo-3,4-dihydroquinazolin-2-yl)prop-2-enenitrile

Cat. No. B2714678
CAS RN: 380391-90-2
M. Wt: 414.89
InChI Key: YSRMOLYSLHILCY-UHFFFAOYSA-N
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Description

3-(2-Chloro-7,8-dimethylquinolin-3-yl)-2-(6,8-dimethyl-4-oxo-3,4-dihydroquinazolin-2-yl)prop-2-enenitrile is a useful research compound. Its molecular formula is C24H19ClN4O and its molecular weight is 414.89. The purity is usually 95%.
BenchChem offers high-quality 3-(2-Chloro-7,8-dimethylquinolin-3-yl)-2-(6,8-dimethyl-4-oxo-3,4-dihydroquinazolin-2-yl)prop-2-enenitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-Chloro-7,8-dimethylquinolin-3-yl)-2-(6,8-dimethyl-4-oxo-3,4-dihydroquinazolin-2-yl)prop-2-enenitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Photoelectric Conversion in Solar Cells

One significant application is in improving the photoelectric conversion efficiency of dye-sensitized solar cells. Research has shown that carboxylated cyanine dyes, which share structural features with the specified compound, when used as sensitizers, can enhance the power conversion efficiency of these solar cells. This indicates a promising avenue for utilizing such compounds in renewable energy technologies (Wu et al., 2009).

Chemical Synthesis and Cycloaddition Reactions

The compound's structural characteristics also suggest its utility in chemical synthesis, particularly in cycloaddition reactions. Studies have explored the cycloaddition of benzonitrilio-2-propanide with quinones, leading to the formation of spiro-oxazolines. This demonstrates the compound's relevance in synthesizing novel organic structures with potential applications in medicinal chemistry and materials science (Stegmann, Uebelhart, & Heimgartner, 1983).

Photophysical Properties for Material Science

Additionally, research into chloroquinoline-based chalcones containing 1,2,3-triazole moiety, related to the compound , highlights its potential in developing materials with unique photophysical properties. These materials could have applications in optoelectronics and fluorescence-based sensors, indicating the compound's versatility in material science applications (Singh, Sindhu, & Khurana, 2015).

Thermodynamic Studies

The compound's structure suggests potential for studying thermodynamic properties in solution. Research on similar heterocyclic derivatives has provided insights into solute–solvent interactions, highlighting the compound's utility in understanding molecular interactions at the microscopic level (Godhani et al., 2017).

Biological Activity Research

While explicitly excluding drug-related applications, the structural motif of this compound suggests potential utility in exploring biological activities. Research on benzyl-1,2-benzisothiazole derivatives, which share structural similarities, indicates possible spasmolytic activities due to their ability to mimic certain biological structures (Vitali, Impicciatore, & Plazzi, 1982).

properties

IUPAC Name

3-(2-chloro-7,8-dimethylquinolin-3-yl)-2-(6,8-dimethyl-4-oxo-3H-quinazolin-2-yl)prop-2-enenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19ClN4O/c1-12-7-14(3)20-19(8-12)24(30)29-23(28-20)18(11-26)10-17-9-16-6-5-13(2)15(4)21(16)27-22(17)25/h5-10H,1-4H3,(H,28,29,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSRMOLYSLHILCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=NC(=C(C=C2C=C1)C=C(C#N)C3=NC4=C(C=C(C=C4C(=O)N3)C)C)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19ClN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Chloro-7,8-dimethylquinolin-3-yl)-2-(6,8-dimethyl-4-oxo-3,4-dihydroquinazolin-2-yl)prop-2-enenitrile

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